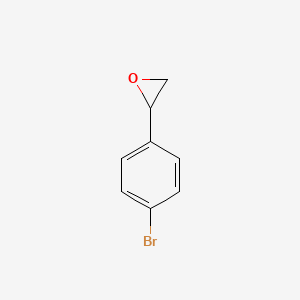

2-(4-Bromophenyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953896 | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32017-76-8 | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32017-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(epoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032017768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromophenyl)oxirane CAS number and properties

An In-depth Technical Guide to 2-(4-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-bromostyrene (B1200502) oxide, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive epoxide ring and a synthetically adaptable brominated aromatic ring, makes it a valuable building block for the construction of complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, spectroscopic data, and its applications as a synthetic intermediate, particularly in the context of drug discovery and development.

Chemical Identity and Properties

This compound is a solid at room temperature, appearing as white to yellow low melting mass or crystals.[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 32017-76-8 | [2][3][4] |

| Molecular Formula | C₈H₇BrO | [2][4] |

| Molecular Weight | 199.04 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Bromostyrene oxide, p-Bromostyrene oxide | [1] |

| InChI Key | NNINSLOEPXEZOZ-UHFFFAOYSA-N | [1][4] |

| SMILES | C1C(O1)C2=CC=C(C=C2)Br | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 26-29 °C (lit.) | [1][3][5] |

| Boiling Point | 91-93 °C / 2 mmHg (lit.) | [1][3][5] |

| Density | 1.5 g/cm³ (estimate) | [1][5] |

| Flash Point | 38.89 °C (102.0 °F) - closed cup | [1][3][5] |

| Refractive Index | 1.5460 (estimate) | [1][5] |

| Water Solubility | Insoluble | [1][5] |

| Appearance | White to yellow low melting mass or crystals | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 3: Spectroscopic Information

| Technique | Data Reference |

| ¹H NMR | [4] |

| ¹³C NMR | [4][6] |

| Mass Spectrometry (GC-MS) | [4] |

| Infrared (IR) Spectroscopy | [4] |

| Raman Spectroscopy | [4] |

Detailed spectral data can be accessed through publicly available databases such as PubChem and SpectraBase.[4][6]

Synthesis and Reactivity

The synthesis of this compound typically involves the epoxidation of 4-bromostyrene. This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.

The reactivity of this compound is dominated by two key features: the electrophilic oxirane ring and the phenyl bromide moiety. The epoxide is susceptible to ring-opening reactions by a wide range of nucleophiles, providing a facile route to substituted 2-amino-1-phenylethanol (B123470) derivatives, which are common structural motifs in pharmaceuticals. The carbon-bromine bond allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the aromatic ring.[7]

Experimental Protocols

General Epoxidation of 4-Bromostyrene

This protocol is a generalized procedure based on common epoxidation methods.

-

Materials: 4-bromostyrene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite (B76179) solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-bromostyrene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica (B1680970) gel.

-

Nucleophilic Ring-Opening of the Oxirane

This protocol outlines a general procedure for the reaction with an amine nucleophile.

-

Materials: this compound, a primary or secondary amine, a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the amine (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude amino alcohol can be purified by crystallization or column chromatography.

-

Applications in Drug Discovery

The oxirane moiety is a key structural element in many biologically active compounds and serves as a versatile precursor in medicinal chemistry.[8][9] this compound is a valuable building block for creating libraries of compounds for high-throughput screening.[10] The presence of the bromo-substituent provides a handle for late-stage functionalization, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). Its derivatives have potential applications in developing agents for various therapeutic areas.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[4][11] It is also suspected of causing genetic defects.[4]

Table 4: GHS Hazard Information

| Pictograms | |

| Signal Word | Warning [3][11] |

| Hazard Statements | H226: Flammable liquid and vapor.[4][11] H302: Harmful if swallowed.[4][11] H341: Suspected of causing genetic defects.[4] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[11][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[11] P403 + P235: Store in a well-ventilated place. Keep cool.[11][12] |

Handling and Storage: This chemical should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][11][13] Recommended storage temperature is between 2-8°C.[1][5]

First-Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]

-

In case of skin contact: Wash off with soap and plenty of water.[11][13]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11][13]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11][13]

In all cases of exposure, it is advised to consult a physician.[11][13]

References

- 1. This compound | 32017-76-8 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(4-溴苯基)环氧乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 32017-76-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 4-Bromostyrene Oxide: Chemical Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromostyrene (B1200502) oxide, a valuable building block in organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, this guide presents detailed experimental protocols for its synthesis and a representative ring-opening reaction, a critical aspect of its synthetic utility. The regioselectivity of nucleophilic attack on the epoxide ring under different conditions is also discussed and visualized.

Chemical Structure and Nomenclature

4-Bromostyrene oxide is an epoxide derivative of 4-bromostyrene. The epoxide ring, a three-membered heterocycle containing an oxygen atom, is attached to a phenyl group substituted with a bromine atom at the para position. The presence of a chiral center at the benzylic carbon of the epoxide ring means that 4-bromostyrene oxide can exist as two enantiomers, (R)-4-bromostyrene oxide and (S)-4-bromostyrene oxide, or as a racemic mixture.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-bromophenyl)oxirane .[1][2] Depending on the stereochemistry at the chiral center, the specific enantiomers are named (2R)-2-(4-bromophenyl)oxirane and (2S)-2-(4-bromophenyl)oxirane.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-bromostyrene oxide is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [2] |

| Molecular Weight | 199.04 g/mol | [2][3] |

| Appearance | Colorless solid | [4] |

| Melting Point | 26-29 °C | [3] |

| Boiling Point | 91-93 °C at 2 mmHg | [3] |

| Density | 1.596 g/cm³ | [5] |

| CAS Number | 32017-76-8 (racemate) | [1][3] |

| 62566-68-1 ((R)-enantiomer) | [2] | |

| 148684-05-3 ((S)-enantiomer) |

Synthesis of 4-Bromostyrene Oxide

4-Bromostyrene oxide is typically synthesized via the epoxidation of 4-bromostyrene. A common and efficient method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 4-Bromostyrene

This protocol is adapted from a general procedure for the synthesis of racemic epoxides.

Materials:

-

4-Bromostyrene

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-bromostyrene (1 equivalent) in dichloromethane (e.g., 5 mL per mmol of styrene).

-

Add an aqueous solution of sodium bicarbonate (e.g., 1 g in 10 mL of water).

-

To the stirred biphasic mixture, slowly add m-CPBA (1.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, quench the reaction by adding an aqueous solution of sodium sulfite (e.g., 1.3 g in 10 mL of water) and continue stirring for 20 minutes to destroy excess peroxy acid.

-

Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers and wash them twice with a saturated aqueous solution of sodium bicarbonate and once with distilled water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromostyrene oxide. The product can be further purified by column chromatography if necessary.

Reactivity and Ring-Opening Reactions

The synthetic utility of 4-bromostyrene oxide stems from the high reactivity of the strained epoxide ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. This reactivity allows for the stereospecific introduction of two adjacent functional groups.

The regioselectivity of the ring-opening is dependent on the reaction conditions.[6]

-

Under acidic conditions , the epoxide oxygen is protonated, and the subsequent nucleophilic attack occurs preferentially at the more substituted benzylic carbon. This is due to the stabilization of the developing positive charge in the transition state by the adjacent aromatic ring.[6]

-

Under basic or neutral conditions , the ring-opening follows a direct Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring.[6]

References

- 1. This compound | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-4-Bromostyrene oxide | C8H7BrO | CID 11217859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-溴苯基)环氧乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgsyn.org [orgsyn.org]

- 5. (^+)-4-Bromostyrene oxide| CAS:#32017-76-8 -Letopharm Limited [letopharm.com]

- 6. (S)-4-Bromostyrene Oxide|High-Purity Chiral Epoxide [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)oxirane

This technical guide provides a comprehensive overview of the physical properties of 2-(4-Bromophenyl)oxirane, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and logical workflows.

Core Physical Properties

This compound, also known as 4-bromostyrene (B1200502) oxide, is a solid at room temperature with a relatively low melting point. Its boiling point is pressure-dependent, a crucial consideration for its purification and handling in synthetic protocols.

Table 1: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Melting Point | 26-29 °C[1][2] | Atmospheric Pressure |

| 26 °C[3] | Atmospheric Pressure | |

| Boiling Point | 91-93 °C[1][2] | 2 mmHg |

| 250.7 °C[4] | 760 mmHg | |

| 80.5 °C[3] | 0.8 Torr | |

| 92 °C[1] | 14 mmHg | |

| Molecular Formula | C8H7BrO | |

| Molecular Weight | 199.04 g/mol | |

| Appearance | White to yellow low melting mass or crystals[3] | |

| Density | 1.596 g/cm³[4] | |

| 1.5039 g/cm³[3] | at 35 °C | |

| Flash Point | 102 °F (38.89 °C) - closed cup[1][3] | |

| Water Solubility | Insoluble[2][3] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the cited literature, standard laboratory procedures are employed for these measurements.

2.1. Melting Point Determination

The melting point of a compound is determined as the temperature range over which the solid phase transitions to the liquid phase. A common laboratory method involves using a melting point apparatus.

-

Apparatus: A calibrated melting point apparatus, typically with a heated block and a viewing lens or camera.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds like this compound, which may decompose at atmospheric boiling points, vacuum distillation is often employed to determine the boiling point at reduced pressure.

-

Apparatus: A distillation setup including a boiling flask, condenser, receiving flask, thermometer, and a vacuum source with a manometer.

-

Procedure:

-

The this compound sample is placed in the boiling flask.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and a steady condensation of the vapor is observed on the thermometer is recorded as the boiling point at that specific pressure.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for the determination of physical properties.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-Bromophenyl)oxirane. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by presenting detailed spectral information, experimental protocols, and structural visualizations.

Chemical Structure and NMR Data

This compound, also known as 4-bromostyrene (B1200502) oxide, is an epoxide derivative of brominated styrene. The presence of the oxirane ring and the substituted aromatic system gives rise to a distinct set of signals in its NMR spectra, which are crucial for its structural confirmation and for understanding its chemical environment.

Below is a visualization of the chemical structure of this compound with atom numbering for reference in the NMR data tables.

Synthesis of 2-(4-Bromophenyl)oxirane from 4-Bromostyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)oxirane, a valuable epoxide intermediate, from its precursor, 4-bromostyrene (B1200502). This document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Introduction

This compound, also known as 4-bromostyrene oxide, is a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The presence of the reactive oxirane ring and the bromo-functionalized aromatic moiety allows for a wide range of subsequent chemical transformations. The most common and direct route to this compound is the epoxidation of the olefinic double bond of 4-bromostyrene. This guide explores several prominent epoxidation techniques, including the use of peroxyacids, catalytic systems with hydrogen peroxide, and enzymatic methods.

Synthetic Methodologies and Comparative Data

The epoxidation of 4-bromostyrene can be achieved through various methods, each with its own set of advantages and disadvantages concerning yield, selectivity, cost, and environmental impact. The following sections summarize the most effective approaches.

Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxyacids, particularly m-CPBA, is a classic and reliable method for the epoxidation of alkenes. The reaction is typically straightforward and proceeds with high efficiency.

Reaction Scheme:

4-Bromostyrene + m-CPBA → this compound + m-Chlorobenzoic acid

Quantitative Data:

While specific yield data for the m-CPBA epoxidation of 4-bromostyrene is not extensively reported in comparative studies, the epoxidation of styrene (B11656) and its derivatives using this method generally proceeds in high to quantitative yields. A general protocol for the synthesis of racemic epoxides from styrene derivatives using m-CPBA suggests the reaction is highly effective[1].

| Method | Oxidant | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Peroxyacid Epoxidation | m-CPBA | None | Dichloromethane (B109758) (CH₂Cl₂) / Water | Room Temperature | 3 | High (typically >90) | Racemic (0) |

Catalytic Epoxidation with Hydrogen Peroxide

Utilizing hydrogen peroxide as the terminal oxidant offers a greener and more atom-economical alternative to peroxyacids. This approach requires a catalyst to activate the hydrogen peroxide. Transition metal salts, such as manganese sulfate (B86663), have proven effective for this transformation.

Reaction Scheme:

4-Bromostyrene + H₂O₂ --(MnSO₄, NaHCO₃)--> this compound + H₂O

Quantitative Data:

Studies on the manganese-catalyzed epoxidation of various alkenes, including styrenes, have demonstrated high conversions and selectivities[2][3][4]. The use of a bicarbonate buffer is crucial for the reaction's success[2][3][4].

| Method | Oxidant | Catalyst | Co-reagent/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Catalytic Epoxidation | 30% aq. H₂O₂ | MnSO₄ (0.1-1.0 mol%) | NaHCO₃ (buffer) | DMF or t-BuOH | Room Temperature | 16-24 | High (e.g., >90 for styrenes) | High (e.g., >90 for styrenes) |

Chemoenzymatic and Photoenzymatic Epoxidation

Biocatalytic methods offer the potential for high enantioselectivity, producing chiral epoxides which are of significant interest in drug development. These methods often employ enzymes like lipases or monooxygenases.

Chemoenzymatic Epoxidation: This method involves the in-situ generation of a peroxy acid catalyzed by a lipase (B570770), which then epoxidizes the alkene. A variety of alkenes have been successfully epoxidized with yields ranging from 75-99% using immobilized Candida antarctica lipase B (Novozym 435)[5].

Photoenzymatic Epoxidation: This approach utilizes a styrene monooxygenase (StyA) and a photochemical regeneration of the flavin cofactor (FAD)[1][6]. This method has been successfully applied to 4-bromostyrene[1].

Quantitative Data:

| Method | Enzyme | Oxidant/Reductant | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chemoenzymatic | Novozym 435 | H₂O₂ | Phenylacetic acid | Chloroform | 35 | Good to Excellent (75-99 for various alkenes) | Varies |

| Photoenzymatic | Styrene Monooxygenase (StyA) | O₂ / Light | FAD, EDTA | KPi buffer (pH 7.0) | 30 | Substrate dependent | High (e.g., >99 for (S)-styrene oxide) |

Asymmetric Epoxidation

For the synthesis of enantioenriched this compound, asymmetric epoxidation methods are employed. The Sharpless epoxidation is not suitable for 4-bromostyrene as it requires an allylic alcohol[7][8]. The Jacobsen-Katsuki epoxidation, however, is well-suited for unfunctionalized alkenes like styrenes and can provide high enantioselectivity[9][10][11].

Quantitative Data for Jacobsen-Katsuki Epoxidation:

| Substrate | Catalyst | Oxidant | ee (%) |

| cis-β-methylstyrene | (R,R)-Jacobsen's catalyst | NaOCl | >97 |

| Indene | (R,R)-Jacobsen's catalyst | NaOCl | 84 |

Experimental Protocols

General Protocol for Epoxidation with m-CPBA

This protocol is adapted from a general procedure for the synthesis of racemic epoxides from styrene derivatives[1].

-

Dissolution: Dissolve 4-bromostyrene (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Biphasic System: Add an equal volume of distilled water containing sodium bicarbonate (NaHCO₃, excess).

-

Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) to the stirred biphasic mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) and stir for 20 minutes to destroy excess peroxide.

-

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and distilled water.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol for Manganese-Catalyzed Epoxidation with Hydrogen Peroxide

This protocol is based on a method developed for the epoxidation of alkenes using a manganese sulfate catalyst[2][3][4].

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromostyrene (1 equivalent) and manganese(II) sulfate (MnSO₄, 0.1-1.0 mol%) in dimethylformamide (DMF) or tert-butanol (B103910) (t-BuOH).

-

Reagent Preparation: Prepare a solution of 30% aqueous hydrogen peroxide (H₂O₂, 2-3 equivalents) in an aqueous sodium bicarbonate buffer (0.2 M NaHCO₃).

-

Slow Addition: Slowly add the hydrogen peroxide/bicarbonate solution to the stirred solution of the alkene and catalyst over a period of 16 hours using a syringe pump.

-

Reaction: Continue stirring the reaction mixture at room temperature for a total of 24 hours.

-

Work-up: After the reaction is complete, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting this compound by column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanism for m-CPBA epoxidation and the general experimental workflows for the described synthetic methods.

Caption: Mechanism of 4-bromostyrene epoxidation with m-CPBA.

Caption: Experimental workflow for m-CPBA epoxidation.

Caption: Experimental workflow for catalytic epoxidation.

Conclusion

The synthesis of this compound from 4-bromostyrene can be effectively achieved through several synthetic routes. The choice of method will depend on the specific requirements of the synthesis, such as desired yield, enantiopurity, cost, and environmental considerations. The classic m-CPBA epoxidation offers a reliable and high-yielding route to the racemic product. For a greener approach, catalytic epoxidation with hydrogen peroxide and a manganese catalyst is a highly effective alternative. For applications requiring enantiomerically pure epoxide, chemoenzymatic, photoenzymatic, or asymmetric catalytic methods such as the Jacobsen-Katsuki epoxidation are the preferred choices. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. rsc.org [rsc.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoenzymatic epoxidation of styrenes | TU Delft Repository [repository.tudelft.nl]

- 7. Sharpless Epoxidation [organic-chemistry.org]

- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 11. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Key Reactive Sites of 2-(4-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reactive sites of 2-(4-bromophenyl)oxirane, a versatile bifunctional molecule. The inherent reactivity of its strained epoxide ring, coupled with the synthetic handle of the brominated aromatic ring, makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutics. This document details the key chemical transformations, provides experimental protocols for representative reactions, and presents quantitative data to inform synthetic strategies.

Core Reactive Sites and Their Chemical Behavior

The reactivity of this compound, also known as 4-bromostyrene (B1200502) oxide, is primarily dictated by two distinct functional groups: the epoxide ring and the bromophenyl moiety . This dual reactivity allows for orthogonal synthetic approaches, enabling the sequential or simultaneous functionalization of the molecule.

The Epoxide Ring: A Hub of Nucleophilic Attack

The three-membered oxirane ring is characterized by significant ring strain, rendering it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reaction is a cornerstone of its utility, providing a facile route to 1,2-difunctionalized compounds. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile.

a) Nucleophilic Ring-Opening under Basic or Neutral Conditions:

Under basic or neutral conditions, the ring-opening of this compound generally proceeds via an SN2 mechanism. Strong nucleophiles preferentially attack the less sterically hindered carbon of the epoxide ring (C2), leading to the formation of a single major regioisomer.[2][3] This is a crucial aspect for controlling the stereochemistry of the resulting product.

A prominent application of this reactivity is the synthesis of β-amino alcohols through the reaction with primary or secondary amines. These products are valuable precursors for a wide range of pharmaceuticals, including β-blockers.[1][4][5][6][7]

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-(isopropylamino)ethan-1-ol (A β-blocker precursor)

-

Materials: this compound, isopropylamine (B41738), ethanol (B145695).

-

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol (0.2 M).

-

Add isopropylamine (1.5 eq.) to the solution.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., ethyl acetate/hexane gradient) to yield the desired β-amino alcohol.[5]

-

b) Acid-Catalyzed Nucleophilic Ring-Opening:

In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. In the case of styrenyl epoxides like this compound, the benzylic position (C1) is electronically activated. Consequently, weaker nucleophiles tend to attack the more substituted carbon, leading to a different regioisomer compared to basic conditions.[3]

Experimental Protocol: Acid-Catalyzed Hydrolysis to 1-(4-bromophenyl)ethane-1,2-diol

-

Materials: this compound, dilute sulfuric acid, water, diethyl ether.

-

Procedure:

-

Suspend this compound in water.

-

Add a catalytic amount of dilute sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diol.

-

c) Enzymatic Ring-Opening:

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[8] This biocatalytic approach can exhibit high enantioselectivity, making it a powerful tool for the kinetic resolution of racemic epoxides or the enantioconvergent synthesis of chiral diols.[9][10] The enantioselectivity of the hydrolysis of styrene (B11656) oxide derivatives has been shown to be high with certain epoxide hydrolases.[9]

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-(4-Bromophenyl)oxirane

-

Materials: Racemic this compound, whole cells of a microorganism expressing a suitable epoxide hydrolase (e.g., Caulobacter crescentus), buffer solution.

-

Procedure:

-

Prepare a suspension of the lyophilized whole cells in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

Add the racemic this compound to the cell suspension.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining epoxide and the formed diol.

-

When approximately 50% conversion is reached, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the unreacted (S)- or (R)-epoxide from the diol product by column chromatography.[9]

-

| Reaction Type | Nucleophile | Conditions | Major Product | Yield (%) | Reference |

| Nucleophilic Ring-Opening | Isopropylamine | Ethanol, Reflux | 1-(4-bromophenyl)-2-(isopropylamino)ethan-1-ol | Good | [5] |

| Acid-Catalyzed Hydrolysis | Water | Dilute H₂SO₄ | 1-(4-bromophenyl)ethane-1,2-diol | High | General Procedure |

| Enzymatic Hydrolysis | Water (Epoxide Hydrolase) | Buffer, 30 °C | (R)- or (S)-1-(4-bromophenyl)ethane-1,2-diol and remaining epoxide | >95% ee (product) | [9] |

Table 1: Representative Ring-Opening Reactions of the Epoxide Moiety.

Figure 1: Regioselectivity in nucleophilic ring-opening of this compound.

The Bromophenyl Group: A Gateway to Carbon-Carbon Bond Formation

The bromine atom on the phenyl ring provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecular architectures by forming new carbon-carbon bonds.

a) Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron species in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: this compound, phenylboronic acid, Pd(PPh₃)₄, potassium carbonate, 1,4-dioxane (B91453)/water.

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 2-([1,1'-biphenyl]-4-yl)oxirane.

-

b) Heck Reaction:

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is another valuable tool for C-C bond formation.

Experimental Protocol: Heck Reaction with Methyl Acrylate (B77674)

-

Materials: this compound, methyl acrylate, Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃), triethylamine (B128534), and a solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and the phosphine ligand (0.04 eq.).

-

Add the solvent, followed by triethylamine (1.5 eq.) and methyl acrylate (1.2 eq.).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete.

-

After cooling, filter the reaction mixture to remove the palladium catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the coupled product.[11][12]

-

| Reaction Type | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-([1,1'-biphenyl]-4-yl)oxirane | 70-95 (typical) | General Procedure |

| Heck Reaction | Methyl Acrylate | Pd(OAc)₂ / Et₃N | Methyl 3-(4-(oxiran-2-yl)phenyl)acrylate | 60-85 (typical) | [11][12] |

Table 2: Representative Cross-Coupling Reactions of the Bromophenyl Moiety.

Figure 2: Cross-coupling reactions at the bromophenyl site.

Application in Drug Development

The dual reactivity of this compound makes it a strategic starting material for the synthesis of complex molecules with potential therapeutic applications. The β-amino alcohols derived from its ring-opening are key structural motifs in many β-blockers used to treat cardiovascular diseases.[1][4][5][6][7] Furthermore, the ability to introduce diverse aryl or vinyl groups via cross-coupling reactions allows for the exploration of a wide chemical space in the search for new drug candidates, including potential antiviral agents.[13][14][15][16][17]

Figure 3: Synthetic utility in drug development.

Conclusion

This compound is a molecule of significant interest to synthetic and medicinal chemists. Its two key reactive sites, the epoxide ring and the bromophenyl group, offer a rich and versatile platform for the construction of complex and biologically relevant molecules. A thorough understanding of the reactivity and regioselectivity of the reactions at these sites is crucial for the strategic design and efficient synthesis of novel drug candidates and other valuable chemical entities. The experimental protocols and data presented in this guide serve as a foundational resource for researchers working with this important building block.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Oxiranes [manu56.magtech.com.cn]

- 4. jmedchem.com [jmedchem.com]

- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. mdpi.com [mdpi.com]

- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inverting hydrolases and their use in enantioconvergent biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for 4-Bromostyrene oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 4-bromostyrene (B1200502) oxide (CAS No: 32017-76-8). The information is compiled and presented to ensure the safe use of this compound in a laboratory setting, particularly for research and development purposes.

Section 1: Chemical and Physical Properties

4-Bromostyrene oxide is an epoxide derivative of styrene. Its physical and chemical properties are crucial for understanding its behavior and for safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1][2][3][4][5] |

| Molecular Weight | 199.04 g/mol | [1][2][3][4][5] |

| Appearance | Solid | [1] |

| Boiling Point | 250.7 °C at 760 mmHg | [2] |

| Density | 1.596 g/cm³ | [2] |

| Vapor Pressure | 0.0339 mmHg at 25°C | [2] |

| Refractive Index | 1.605 | [2] |

Section 2: Hazard Identification and Classification

4-Bromostyrene oxide is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Category | GHS Code | Description | Source(s) |

| Flammable liquids | Category 3 | H226 | Flammable liquid and vapor | [3][4] |

| Acute toxicity, oral | Category 4 | H302 | Harmful if swallowed | [3][4][6][7] |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation | [6] |

| Serious eye damage/eye irritation | Category 2 | H319 | Causes serious eye irritation | [6] |

| Germ cell mutagenicity | Category 2 | H341 | Suspected of causing genetic defects | [3][4] |

| Specific target organ toxicity, single exposure | Category 3 | H335 | May cause respiratory irritation | [6] |

| Hazardous to the aquatic environment, long-term hazard | Not specified | H411 | Toxic to aquatic life with long lasting effects | [3] |

Hazard Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

-

Environment

Section 3: Safe Handling and Experimental Workflow

Proper handling of 4-bromostyrene oxide is essential to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this chemical from receipt to disposal.

Section 4: Detailed Precautionary Measures and Protocols

The following tables provide detailed precautionary statements and first aid measures as compiled from multiple safety data sheets.

Precautionary Statements:

| Code | Description | Source(s) |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][4][8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][8] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [6][7][8] |

| P270 | Do not eat, drink or smoke when using this product. | [3][4][6] |

| P271 | Use only outdoors or in a well-ventilated area. | [6][8] |

| P273 | Avoid release to the environment. | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7][8] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [6] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| P330 | Rinse mouth. | [3][4][6][7] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [6] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [6] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [6] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [3][4][8] |

| P405 | Store locked up. | [3][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][4][8] |

First Aid Measures:

| Exposure Route | Protocol | Source(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [7][8][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and shoes. | [7][8][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7][8][9][10] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [7][9] |

Section 5: Storage and Disposal

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] Keep away from heat, sparks, and flame.[8][11] It is recommended to keep the container refrigerated and protected from direct sunlight.[8]

Disposal: Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[8][9] Do not discharge into sewer or waterways.[6]

Section 6: Accidental Release Measures

Minor Spills: For small spills, absorb with an inert material such as sand, earth, or vermiculite (B1170534).[6] Collect the material in a suitable, labeled container for waste disposal.[6]

Major Spills: In the event of a larger spill, clear the area of personnel and move upwind.[6] Alert the fire brigade and inform them of the location and nature of the hazard.[6] Wear breathing apparatus and protective gloves.[6] Contain the spill with sand, earth, or vermiculite and prevent it from entering drains or watercourses.[6]

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[8][11]

Hazardous Combustion Products: Thermal decomposition can generate carbon oxides and hydrogen bromide.[11]

Fire-Fighting Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear.[10] Cool fire-exposed containers with water spray from a protected location.[6]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical. Employee education and training in the safe use and handling of this product are highly recommended.[9]

References

- 1. (R)-4-Bromostyrene oxide | CymitQuimica [cymitquimica.com]

- 2. (^+)-4-Bromostyrene oxide| CAS:#32017-76-8 -Letopharm Limited [letopharm.com]

- 3. (R)-4-Bromostyrene oxide | C8H7BrO | CID 11217859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-4-BROMOSTYRENE OXIDE | 62566-68-1 [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. synquestlabs.com [synquestlabs.com]

Solubility Profile of 2-(4-Bromophenyl)oxirane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Bromophenyl)oxirane, a crucial parameter for its application in research, chemical synthesis, and drug development. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines qualitative information with estimations based on the solubility of structurally analogous compounds.

Core Compound Properties

This compound, also known as 4-bromostyrene (B1200502) oxide, is a solid at room temperature with a melting point range of 26-29 °C. Its chemical structure, featuring a polar oxirane ring and a nonpolar bromophenyl group, dictates its solubility behavior in various organic solvents. Generally, epoxides are known to be soluble in a wide range of organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in common organic solvents. These estimations are derived from the known solubility of similar compounds such as styrene (B11656) oxide, which is reported to be miscible with most organic solvents, and qualitative statements regarding this compound's insolubility in water. The principle of "like dissolves like" is applied, where solvents with similar polarity to the solute are expected to be more effective.

| Solvent Name | Chemical Formula | Solvent Type | Estimated Solubility | Rationale |

| Acetone (B3395972) | C₃H₆O | Polar Aprotic | Highly Soluble | Styrene oxide is completely soluble in acetone. The polar aprotic nature of acetone can effectively solvate the polar oxirane ring.[1] |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | Styrene oxide is soluble in ethanol. The hydroxyl group of ethanol can hydrogen bond with the oxygen of the oxirane ring.[2][3] |

| Toluene (B28343) | C₇H₈ | Nonpolar Aromatic | Highly Soluble | The aromatic ring of toluene has a strong affinity for the bromophenyl group of the solute, promoting dissolution. Styrene oxide is soluble in aromatic hydrocarbons.[4] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar Aliphatic | Soluble | The nonpolar nature of hexane can solvate the nonpolar bromophenyl portion of the molecule. Styrene oxide is soluble in aliphatic hydrocarbons.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Highly Soluble | Its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Highly Soluble | Styrene oxide is completely soluble in ethyl ether. Its ability to act as a hydrogen bond acceptor facilitates interaction with the solute.[1] |

| Methanol (B129727) | CH₃OH | Polar Protic | Soluble | Similar to ethanol, methanol can engage in hydrogen bonding with the oxirane ring. Styrene oxide is completely soluble in methanol.[1] |

| Water | H₂O | Polar Protic | Insoluble | As consistently reported, this compound is insoluble in water, a common characteristic for many organic compounds of its kind.[5] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

The Synthetic Versatility of Brominated Epoxides: A Technical Guide for Organic Chemists

Abstract

Brominated epoxides are highly versatile synthetic intermediates that have found widespread application in the construction of complex molecular architectures. Their unique combination of a strained three-membered ring and a readily displaceable bromide atom allows for a diverse range of stereospecific and regioselective transformations. This technical guide provides an in-depth overview of the synthesis of brominated epoxides and their subsequent application in organic synthesis, with a particular focus on their role in the preparation of pharmaceuticals, natural products, and functionalized materials. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and visualizations of reaction pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Epoxides are a cornerstone of modern organic synthesis, prized for their ability to undergo ring-opening reactions with a wide array of nucleophiles, thereby introducing two new functional groups with defined stereochemistry. The incorporation of a bromine atom onto the epoxide scaffold, creating a brominated epoxide, further enhances their synthetic utility. The presence of the bromine atom not only provides a handle for subsequent functionalization but also influences the regioselectivity of the epoxide ring-opening, making these compounds powerful building blocks for targeted synthesis.

This guide will explore the primary methods for the synthesis of brominated epoxides and delve into their diverse applications, including their use as precursors to β-bromoalcohols, their role in the formation of heterocyclic compounds, and their utility in the total synthesis of complex molecules.

Synthesis of Brominated Epoxides

The most prevalent method for the synthesis of brominated epoxides proceeds through a two-step sequence involving the formation of a bromohydrin from an alkene, followed by an intramolecular Williamson ether synthesis.[1][2]

From Alkenes via Bromohydrin Formation

The reaction of an alkene with a source of electrophilic bromine in the presence of water leads to the formation of a bromonium ion intermediate. Subsequent anti-attack by water results in the formation of a trans-bromohydrin.[1][2] This intermediate can then be treated with a base to induce an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the bromide, forming the epoxide ring with inversion of configuration at the carbon bearing the bromine.[1]

References

The Dawn of a Versatile Intermediate: A Technical History of Substituted Styrene Oxides

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide detailing the discovery, synthesis, and evolving applications of substituted styrene (B11656) oxides has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the historical lineage of these vital chemical intermediates from their nascent discovery in the early 20th century to their contemporary roles in medicinal chemistry and materials science.

I. Discovery and Early History: From Styrolene to Styrene Oxide

The journey into the world of substituted styrene oxides begins with the exploration of their parent compound, styrene oxide (phenyloxirane). While the epoxidation of alkenes was explored by several chemists, the work of French scientists Marc Tiffeneau and Ernest Fourneau in the early 1900s laid the groundwork for the synthesis of aryl epoxides. Their 1905 publication in Comptes Rendus de l'Académie des Sciences described the synthesis of "oxydes de styrolène," marking a pivotal moment in the study of these reactive intermediates. Their method involved the reaction of α-chloro- or α-bromoacetophenone derivatives with magnesium, followed by decomposition of the resulting organomagnesium complex.

A significant breakthrough in the general synthesis of epoxides came in 1909 when Russian chemist Nikolai Prilezhaev discovered the reaction of olefins with peroxybenzoic acid to yield epoxides, a process now famously known as the Prilezhaev reaction. This method offered a more direct and versatile route to epoxides, including those derived from substituted styrenes, and remains a cornerstone of organic synthesis today.

Early interest in substituted styrene oxides was largely driven by a desire to understand the influence of aromatic substituents on the reactivity of the oxirane ring. These compounds served as valuable models for studying reaction mechanisms, particularly the acid- and base-catalyzed ring-opening reactions that are characteristic of epoxides.

II. Key Synthetic Methodologies: A Century of Innovation

The synthesis of substituted styrene oxides has evolved significantly since the pioneering work of Tiffeneau and Prilezhaev. A variety of methods have been developed to introduce a wide range of substituents onto the phenyl ring and the oxirane moiety, offering chemists precise control over the electronic and steric properties of the molecule.

A. Historical Synthetic Protocols

1. The Tiffeneau-Fourneau Synthesis of Aryl Epoxides (circa 1905):

This early method, while historically significant, is less commonly used today. It provided a foundational approach to accessing aryl epoxides before the advent of more direct epoxidation methods.

-

Reaction Principle: The reaction of an α-haloacetophenone with a Grignard reagent, followed by intramolecular nucleophilic substitution.

-

General Procedure: An α-haloacetophenone is treated with a Grignignard reagent (e.g., methylmagnesium iodide) in an ethereal solvent. The resulting halohydrin intermediate is then treated with a base to induce ring closure to the epoxide.

2. The Prilezhaev Reaction for Substituted Styrenes (post-1909):

The direct epoxidation of substituted styrenes using peroxy acids quickly became the preferred method for synthesizing the corresponding oxides due to its simplicity and broad applicability.

-

Reaction Principle: The electrophilic addition of an oxygen atom from a peroxy acid to the double bond of a substituted styrene.

-

General Procedure: A solution of the substituted styrene in an inert solvent (e.g., chloroform, dichloromethane) is treated with a peroxy acid (e.g., peroxybenzoic acid, meta-chloroperoxybenzoic acid - mCPBA) at or below room temperature. The reaction is typically monitored by the disappearance of the peroxy acid.

B. Modern Synthetic Protocols

Modern organic synthesis has further refined the preparation of substituted styrene oxides, with a focus on efficiency, selectivity, and sustainability.

1. Catalytic Asymmetric Epoxidation:

The development of chiral catalysts has enabled the enantioselective synthesis of substituted styrene oxides, which is of paramount importance in the pharmaceutical industry where stereochemistry dictates biological activity.

-

Reaction Principle: The use of a chiral catalyst (e.g., Jacobsen's catalyst, Sharpless asymmetric epoxidation reagents) to direct the stereochemical outcome of the epoxidation reaction.

-

General Procedure: The substituted styrene is reacted with an oxidizing agent (e.g., sodium hypochlorite, tert-butyl hydroperoxide) in the presence of a catalytic amount of a chiral metal complex.

2. Halohydrin Formation and Ring Closure:

This two-step method remains a robust and widely used approach for the synthesis of epoxides, including substituted styrene oxides.

-

Reaction Principle: The addition of a hypohalous acid (e.g., HOCl, HOBr) or its equivalent to the double bond of a substituted styrene to form a halohydrin, followed by base-induced intramolecular cyclization.

-

General Procedure: The substituted styrene is treated with a source of electrophilic halogen in the presence of water (e.g., N-bromosuccinimide in aqueous DMSO). The resulting halohydrin is then isolated and treated with a base (e.g., sodium hydroxide) to yield the epoxide.

III. Quantitative Data on Substituted Styrene Oxides

The following table summarizes key physical and synthetic data for a selection of historically and industrially relevant substituted styrene oxides.

| Substituent | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Typical Yield (%) | Synthesis Method |

| H | 2-Phenyloxirane | C₈H₈O | 120.15 | 192-194 | -37 | 70-80 | Prilezhaev Reaction |

| p-CH₃ | 2-(p-Tolyl)oxirane | C₉H₁₀O | 134.18 | 80-82 (at 14 mmHg) | - | ~75 | Halohydrin Method |

| p-Cl | 2-(4-Chlorophenyl)oxirane | C₈H₇ClO | 154.60 | 108-110 (at 15 mmHg) | - | 80-90 | Prilezha... |

| p-NO₂ | 2-(4-Nitrophenyl)oxirane | C₈H₇NO₃ | 165.15 | - | 83-85 | 60-70 | Prilezhaev Reaction |

IV. Biological Significance and Signaling Pathways

Substituted styrene oxides are not merely chemical curiosities; they are key metabolites of substituted styrenes in biological systems and exhibit a range of biological activities. Their interaction with cellular macromolecules, particularly enzymes, is of significant interest in toxicology and drug development.

A. Metabolic Activation and Detoxification

Substituted styrenes are metabolized in vivo primarily by the cytochrome P450 enzyme system, which epoxidizes the vinyl group to form the corresponding substituted styrene oxide.[1][2][3] These epoxides are electrophilic and can react with nucleophilic biomolecules, including DNA and proteins, which is the basis for their potential genotoxicity.[4][5]

The primary detoxification pathway for substituted styrene oxides is hydrolysis to the corresponding diol, a reaction catalyzed by the enzyme epoxide hydrolase (EH).[1][6][7] The balance between metabolic activation by cytochrome P450 and detoxification by epoxide hydrolase is a critical determinant of the overall toxicity of a given substituted styrene.

B. Inhibition of Epoxide Hydrolase

Interestingly, some substituted styrene oxides have been found to be inhibitors of epoxide hydrolase. This inhibition can lead to an accumulation of the reactive epoxide, potentially exacerbating its toxic effects. The structure-activity relationship (SAR) of epoxide hydrolase inhibition by substituted styrene oxides is an active area of research, with the electronic and steric properties of the substituent playing a crucial role in determining inhibitory potency.[8] This has implications for drug design, as modulating epoxide hydrolase activity can have therapeutic effects in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR and classification of murine and human soluble epoxide hydrolase inhibition by urea-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Ring-Opening of 2-(4-Bromophenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. 2-(4-Bromophenyl)oxirane, also known as 4-bromostyrene (B1200502) oxide, is a valuable building block in medicinal chemistry and materials science. The presence of the reactive oxirane ring allows for the introduction of a wide array of nucleophiles, while the brominated phenyl group serves as a handle for further synthetic modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of this compound with various nucleophiles, yielding β-amino alcohols and β-thio alcohols, which are key structural motifs in many biologically active molecules.

Reaction Mechanism and Regioselectivity

The nucleophilic ring-opening of this compound can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

-

Under basic or neutral conditions (Sₙ2-type): Strong, unhindered nucleophiles will attack the less sterically hindered carbon of the epoxide ring (the terminal carbon). This concerted mechanism results in an inversion of stereochemistry at the site of attack.

-

Under acidic conditions (Sₙ1-type): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (the benzylic position), as the positive charge in the transition state is stabilized by the adjacent aromatic ring.

For this compound, the electronic activation at the benzylic position makes it the preferred site of attack, even under conditions that might otherwise favor attack at the less substituted carbon.

Applications in Drug Discovery and Materials Science

The products derived from the ring-opening of this compound are of significant interest in several fields:

-

Drug Discovery: The resulting 1-(4-bromophenyl)-2-substituted-ethanols are precursors to a variety of pharmaceutical agents. The β-amino alcohol scaffold is a key component in many therapeutics, including certain beta-blockers and psychoactive drugs. The bromo-substituent can be further functionalized to explore structure-activity relationships.

-

Materials Science: The ability to introduce various functional groups makes these compounds useful as monomers for specialty polymers or as components in the synthesis of functional materials with tailored electronic or optical properties.

Experimental Protocols

The following are generalized protocols for the nucleophilic ring-opening of this compound. Reaction conditions should be optimized for each specific nucleophile.

Protocol 1: Ring-Opening with Amines (General Procedure)

This protocol describes the synthesis of 1-(4-bromophenyl)-2-(amino)ethanols.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, aniline) (1.1-1.5 equivalents)

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Reflux condenser

-

Stir plate and stir bar

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq.) in ethanol (0.1-0.2 M), add the desired amine (1.1-1.5 eq.).

-

Stir the reaction mixture at reflux for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-amino alcohol.

Protocol 2: Ring-Opening with Thiols (General Procedure)

This protocol describes the synthesis of 1-(4-bromophenyl)-2-(thio)ethanols.

Materials:

-

This compound

-

Thiol (e.g., thiophenol) (1.0-1.2 equivalents)

-

Base (e.g., sodium hydride, potassium carbonate) (1.1 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Round-bottom flask

-

Stir plate and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred suspension of the base (e.g., sodium hydride, 1.1 eq.) in the anhydrous solvent under an inert atmosphere, add the thiol (1.0-1.2 eq.) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the nucleophilic ring-opening of this compound. Please note that yields are highly dependent on the specific reaction conditions and nucleophile used.

| Nucleophile | Product | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) |

| m-Xylene | 1-(4-Bromophenyl)-2-(2,4-dimethylphenyl)ethanol | HFIP | TfOH (0.1 mol%) | 0 | 4 | 35[1] |

| Guanosine | N-7 and N² aralkylation products | - | - | - | - | ~85% (N-7) |

| Carbon Dioxide | 4-(4-Bromophenyl)-1,3-dioxolan-2-one | DCE (LAG) | Guanidine G | 60 | 4 | 90 |

Visualizing the Reaction and Workflow

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanisms for the nucleophilic ring-opening of this compound.

Caption: General experimental workflow for the nucleophilic ring-opening reaction.

References

Application Notes and Protocols for Asymmetric Epoxidation of 4-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals